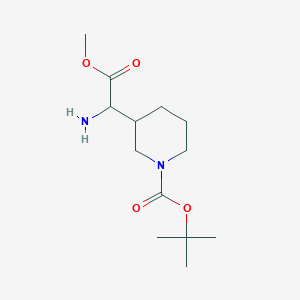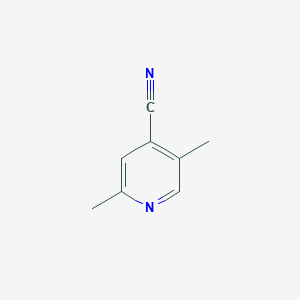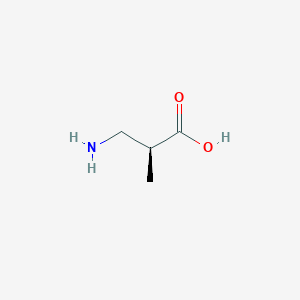
α-D-Glucose
Übersicht
Beschreibung
Alpha-D-glucose is a monosaccharide, a simple sugar that is a fundamental building block of carbohydrates. It is one of the two anomers of D-glucose, the other being beta-D-glucose. The difference between these two forms lies in the orientation of the hydroxyl group on the first carbon atom. Alpha-D-glucose is a crucial energy source for living organisms and plays a significant role in various metabolic processes.
Wissenschaftliche Forschungsanwendungen
Alpha-D-glucose has a wide range of applications in scientific research:
Biology: Alpha-D-glucose is essential in studying cellular respiration and energy metabolism.
Industry: It is used in the production of biofuels and biodegradable plastics.
Wirkmechanismus
Target of Action
Alpha-D-Glucose, also known as Glucopyranose, alpha-D-, alpha-Dextrose, alpha-glucose, or alpha-D-Glucopyranose, primarily targets several enzymes. These include Hexokinase-1, Phosphomannomutase/phosphoglucomutase, Maltose-6’-phosphate glucosidase, Glycogen phosphorylase, muscle form, Alpha,alpha-trehalose-phosphate synthase [UDP-forming], Glutamine–fructose-6-phosphate aminotransferase [isomerizing], 6-phospho-beta-glucosidase BglT, Glucose-6-phosphate isomerase, and Aldose reductase . These enzymes play crucial roles in various metabolic processes, including glycolysis/gluconeogenesis pathway .
Mode of Action
Alpha-D-Glucose acts as an inhibitor of alpha-glucosidase, an enzyme that catalyzes the hydrolysis of alpha bonds of large, alpha-linked polysaccharides, such as starch and glycogen . By inhibiting these enzymes, Alpha-D-Glucose limits the absorption of dietary carbohydrates and the subsequent postprandial increase in blood glucose and insulin levels .
Biochemical Pathways
Alpha-D-Glucose is an essential metabolite in virtually all organisms as it participates in a variety of biological processes. It is an intermediate in the glycolysis/gluconeogenesis pathway . It is also involved in the tricarboxylic acid (TCA) cycle, a central metabolic network in most organisms .
Pharmacokinetics
It is known that alpha-d-glucose inhibitors retard glucose absorption, which can have implications for bioavailability .
Result of Action
The primary result of Alpha-D-Glucose’s action is the reduction of postprandial blood glucose and insulin levels. This is achieved by inhibiting the activity of alpha-glucosidase enzymes, which limits the absorption of dietary carbohydrates . This can be beneficial in managing conditions like type 2 diabetes .
Action Environment
The action of Alpha-D-Glucose can be influenced by various environmental factors. For instance, the efficacy of Alpha-D-Glucose as an alpha-glucosidase inhibitor can be affected by the presence of other compounds in the environment . Additionally, the stability of Alpha-D-Glucose can be influenced by factors such as pH and temperature .
Biochemische Analyse
Biochemical Properties
Alpha-D-Glucose participates in numerous biochemical reactions. It is the substrate for the enzyme alpha-glucosidase, which catalyzes the liberation of alpha-glucose from nonreducing ends of alpha-glucosides or from complex polymers with alpha- (1-4) bonds . This enzyme has been found to have transglucosylase activity, producing isomalto- and malto-oligosaccharides .
Molecular Mechanism
The molecular mechanism of Alpha-D-Glucose involves its interaction with various biomolecules. It binds to specific enzymes, leading to enzyme activation or inhibition, and induces changes in gene expression. For instance, in the presence of Alpha-D-Glucose, the enzyme alpha-glucosidase undergoes an auto-phosphorylation step, which is essential for its functionality .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Alpha-D-Glucose can change over time. It has been observed that the enzyme alpha-glucosidase from Aspergillus niger ITV-01, which uses Alpha-D-Glucose as a substrate, has an optimum temperature of 80°C but is stable at 40°C . This indicates the stability of Alpha-D-Glucose and its long-term effects on cellular function.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Alpha-D-glucose can be synthesized through the acetylation of D-glucose, followed by anomerization of the beta-anomer with acetyl anhydride catalyzed by Lewis acids . This method involves treating beta-D-glucose pentaacetate with Lewis acids to obtain the alpha form, which is a classic anomerization method .
Industrial Production Methods: In industrial settings, alpha-D-glucose is often produced through the enzymatic hydrolysis of starch. Starch, a polysaccharide composed of glucose units, is broken down by enzymes such as amylase and glucosidase to yield glucose monomers, including alpha-D-glucose .
Analyse Chemischer Reaktionen
Types of Reactions: Alpha-D-glucose undergoes various chemical reactions, including oxidation, reduction, and glycosylation.
Common Reagents and Conditions:
Reduction: It can be reduced to sorbitol using reducing agents such as sodium borohydride.
Major Products:
Oxidation: Gluconic acid
Reduction: Sorbitol
Glycosylation: Glycosides
Vergleich Mit ähnlichen Verbindungen
Beta-D-glucose: Another anomer of D-glucose with a different orientation of the hydroxyl group on the first carbon.
Fructose: A ketohexose that is structurally different but also a simple sugar.
Galactose: An aldohexose similar to glucose but with a different arrangement of hydroxyl groups.
Alpha-D-glucose’s unique structure and reactivity make it a vital compound in various biological and industrial processes.
Eigenschaften
Key on ui mechanism of action |
Glucose supplies most of the energy to all tissues by generating energy molecules ATP and NADH during a series of metabolism reactions called glycolysis. Glycolysis can be divided into two main phases where the preparatory phase is initiated by the phosphorylation of glucose by hexokinase to form glucose 6-phosphate. The addition of the high-energy phosphate group activates glucose for the subsequent breakdown in later steps of glycolysis and is the rate-limiting step. Products end up as substrates for following reactions, to ultimately convert C6 glucose molecule into two C3 sugar molecules. These products enter the energy-releasing phase where the total of 4ATP and 2NADH molecules are generated per one glucose molecule. The total aerobic metabolism of glucose can produce up to 36 ATP molecules. These energy-producing reactions of glucose are limited to D-glucose as L-glucose cannot be phosphorylated by hexokinase. Glucose can act as precursors to generate other biomolecules such as vitamin C. It plays a role as a signaling molecule to control glucose and energy homeostasis. Glucose can regulate gene transcription, enzyme activity, hormone secretion, and the activity of glucoregulatory neurons. The types, number, and kinetics of glucose transporters expressed depends on the tissues and fine-tunes glucose uptake, metabolism, and signal generation to preserve cellular and whole body metabolic integrity. |
|---|---|
CAS-Nummer |
492-62-6 |
Molekularformel |
C6H12O6 |
Molekulargewicht |
180.16 g/mol |
IUPAC-Name |
(2S,3S,4S,5S,6S)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4-,5-,6-/m0/s1 |
InChI-Schlüssel |
WQZGKKKJIJFFOK-GNFDWLABSA-N |
SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O |
Isomerische SMILES |
C([C@H]1[C@H]([C@@H]([C@@H]([C@H](O1)O)O)O)O)O |
Kanonische SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O |
Aussehen |
Powder |
Dichte |
Relative density (water = 1): 1.56 |
melting_point |
133.0 °C 146°C 146 °C |
Key on ui other cas no. |
492-62-6 26655-34-5 50-99-7 |
Physikalische Beschreibung |
Dry Powder; Liquid, Other Solid; NKRA; Liquid White crystalline powder; Odorless; [Acros Organics MSDS] |
Löslichkeit |
Soluble |
Synonyme |
α-D-Glucose; α-Dextrose; α-Glucose; |
Dampfdruck |
8.02e-14 mmHg |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details


Synthesis routes and methods II
Procedure details


Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the anomeric form of D-glucose influence its interaction with hexokinases?
A1: Research indicates that both yeast and bovine hexokinases exhibit anomeric specificity, albeit in opposite directions. At 30°C, yeast hexokinase demonstrates a higher maximal velocity and affinity for alpha-D-glucose compared to beta-D-glucose. Conversely, bovine hexokinase shows a preference for beta-D-glucose in terms of maximal velocity while exhibiting higher affinity for alpha-D-glucose. Interestingly, these anomeric preferences are temperature-dependent. []
Q2: Does the anomeric specificity of glucose phosphorylation always reflect the anomeric preference of the phosphorylating enzyme?
A2: Not necessarily. Studies on rat erythrocyte homogenates, which lack glucokinase and utilize a beta-D-glucose preferring hexokinase, reveal a higher glycolytic rate with alpha-D-glucose. This suggests that factors beyond enzyme specificity influence the anomeric preference of glycolysis in intact cells. []
Q3: Does alpha-D-glucose pentaacetate affect glycogen synthase activity in hepatocytes?
A3: Yes, alpha-D-glucose pentaacetate has been shown to enhance glycogen synthase a activity in rat hepatocytes. This suggests a potential role for this compound in promoting glycogen synthesis, which could be relevant for managing blood glucose levels. []
Q4: How does alpha-D-glucose interact with Mycoplasma fermentans?
A4: Research suggests that alpha-D-glucose acts as a receptor for Mycoplasma fermentans adhesion to human epithelial cells, although the affinity is low. This interaction is proposed to play a role in the pathogenicity of this bacterium. []
Q5: What is the molecular formula and weight of alpha-D-glucose?
A5: The molecular formula of alpha-D-glucose is C6H12O6, and its molecular weight is 180.16 g/mol.
Q6: How can vibrational spectroscopy contribute to the structural analysis of alpha-D-glucose?
A6: Matrix-isolation FT-IR spectroscopy combined with DFT calculations allows for the identification and assignment of vibrational modes in alpha-D-glucose. This technique enables the characterization of different conformers and provides insights into the hydrogen bonding network within the molecule. []
Q7: Can IR spectroscopy be used for quantitative analysis of alpha-D-glucose in ionic liquids?
A7: Yes, IR spectroscopy has been successfully employed for quantitative analysis of alpha-D-glucose in the ionic liquid 1-ethyl-3-methylimidazolium acetate ([EMIM][OAc]). This approach provides a convenient method for monitoring sugar concentrations in ILs and studying the kinetics of enzymatic reactions in these solvents. []
Q8: How does the anomeric form of D-glucose affect its role as a substrate for maltose phosphorylase?
A8: Maltose phosphorylase exhibits strict specificity for alpha-D-glucose as a cosubstrate in reactions with beta-D-glucosyl fluoride, leading to the formation of alpha-maltose. This specificity stems from the essential interaction between the axial 1-OH group of alpha-D-glucose and a specific protein group within the enzyme's active site. []
Q9: Can trehalase utilize non-glycosidic substrates, and what is the role of alpha-D-glucose in these reactions?
A9: Yes, trehalase can utilize beta-D-glucosyl fluoride as a substrate in the presence of specific aldopyranose acceptors. Alpha-D-glucose is uniquely effective in promoting the enzymatic release of fluoride from beta-D-glucosyl fluoride, highlighting its crucial role as a cosubstrate in these reactions. []
Q10: How can molecular modeling contribute to understanding the inhibition of glycogen phosphorylase by glucose analogues?
A10: Molecular docking and dynamics simulations provide valuable insights into the binding modes of glucose analogues to glycogen phosphorylase b. These techniques help rationalize the observed affinities and guide the design of more potent inhibitors with potential antihyperglycemic properties. [, ]
Q11: How do structural modifications at the C1 position of glucose influence its inhibitory activity against glycogen phosphorylase?
A11: Studies on various glucose analogues reveal that the presence and orientation of substituents at the C1 position significantly impact their inhibitory potency against glycogen phosphorylase b. Alpha-linked substituents generally lead to better inhibition compared to beta-linked modifications. Additionally, analogues with rigid substituents tend to exhibit greater inhibitory activity than those with flexible groups. []
Q12: What is the role of the glucokinase regulatory protein in modulating the anomeric specificity of glucokinase?
A12: The glucokinase regulatory protein, in the presence of D-fructose 6-phosphate, differentially affects the phosphorylation of alpha- and beta-D-glucose by glucokinase. Liver glucokinase exhibits greater resistance to this inhibitory action when phosphorylating alpha-D-glucose compared to beta-D-glucose. While a similar trend is observed with B-cell glucokinase, it does not reach statistical significance. []
Q13: Can alpha-D-glucose influence the transport of other molecules in biological systems?
A13: Research indicates that alpha-D-glucose can inhibit the transport of L-ascorbic acid in cultured bovine retinal capillary pericytes. This inhibition is proposed to occur through a shared facilitated carrier diffusion system, suggesting a potential interaction between glucose and ascorbate transport mechanisms in these cells. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

















